Product packaging for 5-Hydroxy-2-(trimethylsilyl)pyridine(Cat. No.:CAS No. 1196074-17-5)

5-Hydroxy-2-(trimethylsilyl)pyridine

Cat. No.: B13842807
CAS No.: 1196074-17-5
M. Wt: 167.28 g/mol
InChI Key: VMUDNZXRDWWHSB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry. nih.gov Its presence is fundamental in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are indispensable building blocks and are frequently employed as catalysts or reagents. nih.gov

The significance of the pyridine scaffold is particularly pronounced in medicinal chemistry and drug discovery. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a site for protonation, which can improve the solubility and bioavailability of drug candidates. Consequently, the pyridine moiety is a key component in a multitude of FDA-approved drugs, highlighting its role in the development of therapeutic agents for a wide range of diseases. nih.gov The versatility of the pyridine ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules.

Strategic Importance of Organosilicon Moieties in Heterocyclic Chemistry

The incorporation of organosilicon groups, such as the trimethylsilyl (B98337) (TMS) group, into heterocyclic compounds is a strategic approach to modify their physicochemical properties. Silicon, being in the same group as carbon, shares some similarities but also possesses unique characteristics. Its larger atomic radius and lower electronegativity compared to carbon can significantly influence the biological and chemical behavior of a molecule.

In medicinal chemistry, the introduction of a silicon atom can lead to enhanced metabolic stability, increased lipophilicity, and improved tissue penetration. This "silicon switch" strategy, where a carbon atom is replaced by a silicon atom, is a valuable tool in drug design to optimize lead compounds. Furthermore, silyl (B83357) groups can be used as protecting groups or as reactive handles to facilitate complex organic transformations, underscoring their importance in synthetic methodology.

Overview of 5-Hydroxy-2-(trimethylsilyl)pyridine within Pyridine Chemistry

While specific research on this compound is not extensively documented in publicly accessible literature, its structure suggests it would be a valuable, functionalized building block. The hydroxyl group at the 5-position and the trimethylsilyl group at the 2-position of the pyridine ring offer distinct sites for chemical modification.

The hydroxyl group can participate in hydrogen bonding and can be a precursor for ether or ester formation. The trimethylsilyl group is known to be a versatile functional group in organic synthesis. It can act as a directing group in electrophilic aromatic substitution or be replaced by other functional groups through ipso-substitution reactions. This dual functionality makes silylated hydroxypyridines, in principle, attractive intermediates for creating more complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. However, without specific studies on this compound, its precise role and potential remain theoretical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NOSi B13842807 5-Hydroxy-2-(trimethylsilyl)pyridine CAS No. 1196074-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-trimethylsilylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOSi/c1-11(2,3)8-5-4-7(10)6-9-8/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDNZXRDWWHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305313
Record name 6-(Trimethylsilyl)-3-pyridinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196074-17-5
Record name 6-(Trimethylsilyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196074-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trimethylsilyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Mechanistic Investigations of 5 Hydroxy 2 Trimethylsilyl Pyridine

Role of the Trimethylsilyl (B98337) Group in Pyridine (B92270) Reactivity

The trimethylsilyl (TMS) group attached to an aromatic ring, particularly at the 2-position of a pyridine nucleus, exerts significant control over the molecule's reactivity. Its influence stems from a combination of its large steric footprint and its unique electronic properties, including its ability to stabilize adjacent positive charges.

The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution (EAS), which typically requires harsh conditions and proceeds with a preference for the meta-position (C3 and C5). nih.gov Conversely, it is activated towards nucleophilic aromatic substitution (SNAr), especially at the ortho (C2, C6) and para (C4) positions, where the electronegative nitrogen can stabilize the anionic intermediate. govtpgcdatia.ac.instackexchange.com The presence of a TMS group at the C2 position modifies these inherent tendencies.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the TMS group is a powerful ipso-director. nih.govrsc.org Attack of an electrophile at the silicon-bearing carbon (the ipso position) is highly favored because the resulting cationic intermediate (a Wheland complex) is significantly stabilized by the beta-silicon effect (discussed in 3.1.2). researchgate.net Therefore, for 5-Hydroxy-2-(trimethylsilyl)pyridine, there is a competition between the normal meta-directing effect of the ring nitrogen (favoring attack at C3 or C5) and the powerful ipso-directing effect of the silyl (B83357) group. The outcome often depends on the nature of the electrophile, with "silaphilic" electrophiles strongly favoring ipso-substitution, leading to replacement of the TMS group. For attacks at other positions, the bulky TMS group sterically hinders the adjacent C3 position, making the C5 position the most likely site for substitution if ipso attack does not occur.

Nucleophilic Aromatic Substitution (SNAr): The preferred sites for SNAr on the pyridine ring are C2 and C4. chemeurope.com A TMS group at C2 sterically hinders the approach of nucleophiles at that position. However, it makes the C2 position susceptible to ipso-substitution, where the TMS group acts as the leaving group. researchgate.net Bulky silyl groups on a pyridine ring have been shown to direct nucleophilic attack to the less hindered positions, such as C6. wikipedia.org For this compound, nucleophilic attack would be expected to occur preferentially at the C4 or C6 positions, or via an ipso-substitution mechanism at C2.

A defining characteristic of the trimethylsilyl group is its ability to stabilize a positive charge at the beta-position, a phenomenon known as the beta-silicon effect or silicon hyperconjugation. scholaris.carsc.org This effect is a result of a stabilizing orbital interaction between the filled, high-energy sigma orbital of the C-Si bond and the adjacent empty p-orbital of the carbocation. scholaris.ca

In the context of electrophilic attack on this compound, this stabilization is paramount. When an electrophile attacks the C2 (ipso) position, the positive charge in the resulting Wheland intermediate is delocalized onto the C3 and C5 positions. The charge at C3 is beta to the silicon atom, but the geometric arrangement is not ideal for hyperconjugation. However, the initial Wheland complex itself is considered to be stabilized. researchgate.net This stabilization lowers the activation energy for ipso attack, making it a highly favorable pathway. nih.gov Similarly, attack at C4 or C6 would place a positive charge at C3 or C5 respectively in the resonance structures, which are not in a beta position to the silicon. The primary stabilizing influence of the TMS group is therefore directed towards promoting ipso-substitution. Conversely, an alpha-silicon effect is also known, where a silicon atom adjacent to a carbocation is destabilizing.

Protodesilylation is a specific type of electrophilic ipso-substitution where the attacking electrophile is a proton (H+), and the trimethylsilyl group is cleaved from the aromatic ring, being replaced by a hydrogen atom. This reaction is particularly facile for arylsilanes due to the aforementioned beta-silicon effect, which stabilizes the cationic intermediate formed upon protonation of the ipso-carbon. researchgate.net

The general mechanism for protodesilylation is shown below:

Mechanism of Protodesilylation
A two-step mechanism showing the protonation of the ipso-carbon of an arylsilane to form a Wheland intermediate, followed by the departure of the silyl group to yield the desilylated aromatic compound.

This process is of significant synthetic utility. The TMS group can be strategically introduced onto a pyridine ring to act as a blocking or directing group, and then cleanly removed via protodesilylation at a later stage of the synthesis. For instance, the C2 position could be protected by the TMS group to force a reaction to occur at a different site, after which the C-H bond can be restored under mild conditions, such as treatment with an acid or a fluoride (B91410) source. Recent advancements have even demonstrated protodesilylation of arylsilanes using visible-light photocatalysis under metal- and base-free conditions.

Influence of the Hydroxyl Group on Pyridine Reactivity

The hydroxyl group at the C5 position is electronically and structurally influential, primarily through its participation in tautomeric equilibria and its ability to form hydrogen bonds. These effects can profoundly alter the electronic nature of the pyridine ring and dictate the pathways of chemical reactions.

Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. For 2- and 4-hydroxypyridines, the pyridone (keto) tautomer is generally dominant. For 3- and 5-hydroxypyridines, the equilibrium is more complex and highly sensitive to the environment. 5-Hydroxypyridine exists as an equilibrium between the neutral hydroxy form and a zwitterionic pyridone (keto) form. nih.gov

The position of this equilibrium is strongly influenced by solvent polarity. In nonpolar solvents, the neutral hydroxypyridine form predominates, whereas in polar, protic solvents like water, the zwitterionic pyridone form is significantly favored due to better solvation of the charges. nih.govscholaris.ca

Tautomeric Equilibrium Constant (KT = [Zwitterion]/[Neutral]) for 3-Hydroxypyridine (B118123) (as a model for 5-Hydroxypyridine) in Various Solvents
SolventDielectric Constant (ε)Equilibrium Constant (KT)
Cyclohexane2.0~0.0
Dioxane2.20.2
Ethanol24.61.0
Water78.41.17

Data adapted from studies on 3-hydroxypyridine, which serves as a structural analogue.

This tautomerism has a critical impact on chemical transformations because the two forms have different functional groups and electronic distributions.

Hydroxypyridine Tautomer: Behaves like a phenol. The -OH group is an activating, ortho-, para-director for electrophilic substitution (directing to C4 and C6). The oxygen is nucleophilic and can undergo O-alkylation or O-acylation.

Pyridone (Zwitterionic) Tautomer: This form contains a formal negative charge on the oxygen and a positive charge on the protonated nitrogen. The ring is highly polarized and its reactivity is significantly altered. It can be compared to an enolate or enamine system, with nucleophilic character at the C4 and C6 carbons.

Therefore, by choosing the appropriate solvent, a chemist can favor one tautomer and selectively target different reaction pathways.

The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the pyridone tautomer are strong hydrogen bond acceptors. These interactions, both intermolecularly with solvents or reagents and intramolecularly, can steer the course of a reaction. researchgate.net

Reagent Direction: The hydroxyl group can form a hydrogen bond with a reagent, effectively chelating it and delivering it to a specific face or position on the molecule. This pre-organization can lead to enhanced regioselectivity or stereoselectivity that would not be observed otherwise.

Transition State Stabilization: Hydrogen bonding can stabilize the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction rate. For example, in a reaction involving the development of a negative charge on the pyridine ring or on a substituent, a hydrogen bond from the hydroxyl group (or a solvent molecule hydrogen-bonded to it) could provide electrostatic stabilization. rsc.org

Influence on Tautomerism: As discussed, hydrogen bonding with protic solvents is a key reason for the stabilization of the zwitterionic pyridone tautomer. researchgate.net This solvent effect directly controls which reactive species is present in the solution, thus dictating the subsequent chemical transformation.

Regioselectivity in C-H Functionalization Adjacent to Hydroxyl Groups

The hydroxyl group in this compound is anticipated to exert a significant directing effect in C-H functionalization reactions. In pyridine systems, hydroxyl groups are known to be effective directing groups, often favoring functionalization at the ortho position. This directing effect is attributed to a combination of electronic and coordinating effects. Electronically, the hydroxyl group is an activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. Mechanistically, the oxygen atom can coordinate to a metal catalyst, bringing the catalytic center in close proximity to the C-H bonds ortho to the hydroxyl group, thereby facilitating their activation.

While specific studies on the C-H functionalization of this compound are not extensively documented in the reviewed literature, general principles of C-H activation on hydroxypyridine scaffolds suggest that functionalization would likely occur at the C-4 or C-6 positions. The presence of the bulky trimethylsilyl group at the C-2 position may sterically hinder functionalization at the C-3 position. The ultimate regioselectivity will be a result of the interplay between the directing effect of the hydroxyl group, the steric hindrance of the trimethylsilyl group, and the specific reaction conditions, including the choice of catalyst and ligands. nih.govnih.goveurekaselect.com

For instance, in palladium-catalyzed C-H arylation of 2-arylbenzoxazoles, a hydroxyl group at the C-6 position has been shown to direct arylation to the C-7 position, ortho to the hydroxyl group. nih.gov This highlights the potential of the hydroxyl group to control regioselectivity in related systems.

Table 1: Expected Regioselectivity in C-H Functionalization of this compound

PositionPredicted ReactivityRationale
C-3LowSteric hindrance from the adjacent trimethylsilyl group.
C-4HighOrtho position to the activating and directing hydroxyl group.
C-6Moderate to HighOrtho position to the activating and directing hydroxyl group, although potentially influenced by the pyridine nitrogen.

Cross-Coupling and Functionalization Reactions Involving this compound

The presence of the trimethylsilyl group at the 2-position of 5-hydroxypyridine opens up a range of possibilities for cross-coupling and functionalization reactions, providing a versatile handle for the introduction of various substituents.

Palladium-Catalyzed Hiyama Coupling and Related Processes

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilicon compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org The trimethylsilyl group in this compound serves as the organosilicon partner in this reaction. A key step in the Hiyama coupling mechanism is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. wikipedia.orgorganic-chemistry.org This activation generates a pentacoordinate silicate (B1173343) intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) center.

While specific examples of Hiyama coupling with this compound are not prevalent in the literature, studies on related 2-(trimethylsilyl)pyridines demonstrate the feasibility of this transformation. nih.gov The reaction would involve the coupling of this compound with various aryl, heteroaryl, or vinyl halides/triflates in the presence of a palladium catalyst and an activator. The hydroxyl group is expected to be compatible with many Hiyama coupling conditions, although it may require protection in some cases to prevent undesired side reactions. The choice of palladium catalyst, ligand, and activator is crucial for achieving high yields and selectivity. nih.govarkat-usa.org

Table 2: Typical Conditions for Palladium-Catalyzed Hiyama Coupling

ComponentExampleRole
Palladium CatalystPd(OAc)₂, PdCl₂(PPh₃)₂Catalyzes the cross-coupling reaction.
LigandXPhos, SPhosStabilizes the palladium center and influences reactivity.
ActivatorTBAF, CsF, NaOHActivates the C-Si bond for transmetalation.
SolventToluene, THF, DioxaneProvides the reaction medium.
Coupling PartnerAryl bromides, aryl iodidesSource of the new substituent.

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods. acs.orgnih.gov These reactions offer different reactivity profiles and can often be more cost-effective. In the context of this compound, copper catalysis could be employed for various transformations, including C-C and C-heteroatom bond formation.

For instance, copper-catalyzed cross-coupling of azoles with (hetero)benzylic C-H substrates has been reported, demonstrating the ability of copper to facilitate C-N bond formation. nih.gov While not directly involving a silylpyridine (B8726900), this illustrates the potential for copper to mediate couplings with the pyridine nitrogen or potentially at a C-H position after activation. Furthermore, copper catalysis is widely used in Ullmann-type reactions for the formation of C-O and C-N bonds, which could be relevant for functionalizing the hydroxyl group of the title compound. acs.org

Silver-Mediated Functionalization Pathways

Silver salts can mediate a variety of organic transformations, including oxidative functionalizations and cross-coupling reactions. nih.govnih.govresearchgate.net Silver-mediated oxidative functionalization of alkylsilanes has been reported to convert C-Si bonds into various functional groups, such as C-OCF₃, C-OBz, and C-N₃. nih.govresearchgate.net This suggests a potential pathway for the direct conversion of the trimethylsilyl group in this compound to other functionalities. The proposed mechanism often involves the generation of a radical intermediate. nih.govresearchgate.net

Additionally, silver can be used in conjunction with other transition metals, such as palladium, in cross-coupling reactions. For example, silver oxide has been used as an oxidant in palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides. mdpi.com

Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formation

A wide range of transition metals beyond palladium, copper, and silver can catalyze the formation of C-C and C-heteroatom bonds. acs.orgnih.govrsc.orgnih.govnih.govresearchgate.netresearchgate.net These reactions often proceed through C-H activation or by utilizing a pre-installed functional group. In the case of this compound, both the C-H bonds of the pyridine ring and the C-Si bond are potential sites for transition metal-catalyzed functionalization.

The hydroxyl group can act as a directing group to guide the metal catalyst to a specific C-H bond, as discussed in section 3.2.3. eurekaselect.comresearchgate.net This can enable the regioselective introduction of alkyl, aryl, or other groups. The trimethylsilyl group can participate in cross-coupling reactions as described for the Hiyama coupling, but other transition metals can also be employed. The choice of metal catalyst (e.g., Rh, Ru, Ir, Ni) can significantly influence the outcome of the reaction, leading to different products and selectivities. acs.orgnih.govnih.gov

Nucleophilic and Electrophilic Activation of Silylpyridines

The electronic properties of this compound are influenced by both the electron-donating hydroxyl group and the trimethylsilyl group, as well as the electron-withdrawing nature of the pyridine ring. This unique combination of functional groups dictates its reactivity towards nucleophiles and electrophiles.

The pyridine ring is generally considered electron-deficient and is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). nih.govyoutube.comlookchem.com The presence of the trimethylsilyl group at the C-2 position can influence this reactivity. Nucleophilic aromatic substitution (SNAr) reactions on halopyridines are well-established, and it is conceivable that under certain conditions, the trimethylsilyl group could act as a leaving group in a nucleophilic substitution reaction. youtube.comlookchem.com

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. science.govwikipedia.orgrsc.orgyoutube.comyoutube.com However, the presence of the activating hydroxyl group at the C-5 position increases the electron density of the ring, making it more amenable to electrophilic attack. Electrophilic substitution would be expected to occur at positions ortho and para to the hydroxyl group. Given the substitution pattern of this compound, electrophilic attack would most likely occur at the C-4 or C-6 positions. The trimethylsilyl group itself can also be a site of electrophilic attack, leading to protodesilylation or other electrophilic substitutions at the carbon atom of the C-Si bond.

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The position of lithiation is dictated by the most effective directing metalating group (DMG). In the case of this compound, both the hydroxyl group (or its protected form, such as an O-carbamate) and the pyridine nitrogen can act as directing groups. clockss.orgharvard.edu The trimethylsilyl group itself is not a strong DMG but can influence the steric accessibility of adjacent positions.

The hydroxyl group at the C5 position is acidic and would be deprotonated by a strong base like n-butyllithium, forming a lithium phenoxide. This deprotonation would likely precede any C-H lithiation. The resulting pyridin-5-olate is electron-rich, which could influence subsequent reactions. The primary directing group for C-H abstraction would then be the pyridine nitrogen, which typically directs lithiation to the C2 and C6 positions. clockss.org Given that the C2 position is already substituted with a trimethylsilyl group, lithiation would be expected to occur at the C6 position. However, the bulky trimethylsilyl group might sterically hinder this position.

Alternatively, the hydroxyl group can be protected, for instance as a methoxymethyl (MOM) ether or a carbamate, which are known to be effective DMGs. organic-chemistry.org An O-carbamate at the C5 position would strongly direct lithiation to the C4 and C6 positions. Competition between these two sites would depend on steric factors and the specific reaction conditions.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring. The general scheme for this process is outlined below.

StepDescriptionReagentsProduct
1Protection of the hydroxyl group (optional)Protecting group precursor (e.g., MOM-Cl)5-(Protected-oxy)-2-(trimethylsilyl)pyridine
2Lithiation (deprotonation)Organolithium reagent (e.g., n-BuLi, LDA)Lithiated intermediate
3Electrophilic QuenchingElectrophile (e.g., alkyl halide, carbonyl compound)Functionalized pyridine derivative

This table outlines the general steps for the functionalization of this compound via lithiation and electrophilic quenching.

The choice of base, solvent, and temperature is crucial for controlling the regioselectivity of the lithiation. clockss.org For instance, the use of a hindered base like lithium diisopropylamide (LDA) might favor deprotonation at a less sterically hindered site.

Dearomatization Reactions of Pyridine Systems

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, partially or fully saturated structures, providing access to complex molecular scaffolds. acs.orgnih.gov The dearomatization of pyridines can be achieved through various strategies, including nucleophilic addition to activated pyridinium (B92312) salts and reductive methods. nih.govnih.gov The electronic properties of the substituents on the pyridine ring play a critical role in determining the feasibility and outcome of these reactions. mdpi.comacs.org

For this compound, the hydroxyl group is electron-donating, which generally disfavors nucleophilic attack on the ring unless the pyridine nitrogen is activated (e.g., by acylation or alkylation). mdpi.com The trimethylsilyl group can also influence the reactivity. For instance, bulky silyl groups at the 3-position have been shown to direct nucleophilic attack to the 6-position upon activation of the pyridine. researchgate.net

One plausible dearomatization strategy would involve the activation of the pyridine nitrogen with an acylating agent, followed by the addition of a nucleophile. The regioselectivity of the nucleophilic attack (typically at the C2, C4, or C6 positions) would be influenced by the electronic effects of the substituents and the steric hindrance they impose. mdpi.com

Reductive dearomatization is another viable pathway. nih.gov This can be achieved using various reducing agents, and the regioselectivity can be controlled by the substituents. For instance, catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. nih.gov The conditions for such reactions would need to be carefully controlled to avoid undesired side reactions.

Dearomatization StrategyGeneral ApproachPotential Outcome for this compound
Nucleophilic Dearomatization Activation of the pyridine nitrogen followed by nucleophilic addition. mdpi.comFormation of dihydropyridine (B1217469) derivatives. Regioselectivity influenced by substituents.
Reductive Dearomatization Catalytic hydrogenation or reduction with hydride reagents. nih.govFormation of tetrahydropyridine (B1245486) or piperidine derivatives.
Oxidative Dearomatization Oxidation of the hydroxyl group to generate a pyridone intermediate, which can undergo further reactions. thieme-connect.comFormation of functionalized azacyclohexadienones.

This table summarizes potential dearomatization strategies for pyridine systems and their hypothetical application to this compound.

Mechanistic Studies of Nucleophilic Substitution on 5-Nitropyridine-2-sulfonic Acid Analogs

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heteroaromatic rings. youtube.comnih.gov The reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles provides a useful model for understanding the factors that govern SNAr on substituted pyridines. researchgate.netrsc.org In this system, the nitro group at the 5-position acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The sulfonic acid group at the 2-position serves as a good leaving group.

The mechanism of SNAr reactions typically proceeds through a stepwise pathway involving the formation of a Meisenheimer-like intermediate. rsc.org The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the nitro group, stabilize the negative charge in the Meisenheimer complex, thereby accelerating the reaction.

NucleophileProductYield (%)
Methoxide2-Methoxy-5-nitropyridine95
Ethoxide2-Ethoxy-5-nitropyridine97
Ammonia2-Amino-5-nitropyridine92
Chloride2-Chloro-5-nitropyridine87

This table shows the products and yields for the reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles. Data sourced from reference researchgate.net.

In the case of a 5-hydroxy analog, the electronic effect of the substituent is significantly different. The hydroxyl group is electron-donating through resonance, which would deactivate the ring towards nucleophilic attack compared to the nitro-substituted analog. However, under basic conditions, the hydroxyl group would be deprotonated to form a phenoxide, which is a much stronger electron-donating group. This would further decrease the electrophilicity of the pyridine ring. Therefore, for an SNAr reaction to occur on a 5-hydroxypyridine system with a leaving group at the 2-position, either a very strong nucleophile or activation of the ring through other means would likely be necessary.

Rearrangement Reactions and Valence Isomerization in Pyridine N-Oxide Chemistry

The N-oxides of pyridines are versatile intermediates that can undergo a range of fascinating rearrangement reactions, often initiated by photolysis. youtube.com These reactions provide pathways to various substituted pyridines that are not easily accessible through other means.

Photochemical Pathways to Hydroxylated Pyridines

The photochemical rearrangement of pyridine N-oxides is a well-established method for the synthesis of hydroxylated pyridines. nih.govacs.org Upon irradiation with UV light, pyridine N-oxide can isomerize to a highly strained, non-isolable oxaziridine (B8769555) intermediate. rsc.org This intermediate can then undergo further rearrangements to yield various products, including 2-pyridones and 3-hydroxypyridines. stackexchange.com

The formation of 3-hydroxypyridines is of particular synthetic interest. nih.gov The proposed mechanism involves the cleavage of the N-O bond in the oxaziridine intermediate to form a diradical species. This can then rearrange to a dearomatized epoxide, which can subsequently isomerize to a 1,3-oxazepine. Tautomerization and rearomatization of this intermediate can then lead to the formation of the 3-hydroxypyridine product. acs.org

For the N-oxide of this compound, the presence of the substituents would be expected to influence the regioselectivity of the rearrangement. The trimethylsilyl group at the 2-position might sterically or electronically influence the stability of the intermediates and transition states, potentially favoring the formation of specific isomers. The pre-existing hydroxyl group at the 5-position would also impact the electronic landscape of the molecule.

Rearrangements Involving Oxygen Walk Mechanisms

The formation of different hydroxylated pyridine isomers from a single pyridine N-oxide precursor can be rationalized by an "oxygen walk" mechanism. acs.org This concept involves the migration of the oxygen atom around the pyridine ring through a series of intermediates. After the initial formation of the oxaziridine, subsequent valence isomerization can lead to different epoxide intermediates, which can then rearrange to yield hydroxylated pyridines with the hydroxyl group at various positions.

In the context of the N-oxide of this compound, an oxygen walk mechanism could potentially lead to the formation of dihydroxylated pyridine derivatives. The initial photochemical rearrangement might yield a 3,5-dihydroxylated product, but further migration of the oxygen atom could, in principle, lead to other isomers. The trimethylsilyl group could play a role in directing the "walk" or influencing the stability of the various intermediates.

The study of such rearrangement reactions in substituted pyridine N-oxides is crucial for understanding the fundamental principles of photochemical reactivity and for developing new synthetic methodologies for the preparation of highly functionalized heterocyclic compounds.

Advanced Spectroscopic and Computational Investigations for Elucidating 5 Hydroxy 2 Trimethylsilyl Pyridine Chemistry

Application of Advanced NMR Spectroscopy for Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and dynamic properties of molecules like silylated pyridines.

Multi-Nuclear NMR Studies (e.g., ¹⁴N, ¹⁵N, ²⁹Si NMR)

Multi-nuclear NMR studies would be essential for characterizing 5-Hydroxy-2-(trimethylsilyl)pyridine .

¹⁵N NMR: The chemical shift of the nitrogen atom in the pyridine (B92270) ring is highly sensitive to its electronic environment. Studies on various pyridine derivatives show that ¹⁵N chemical shifts can reveal information about substituent effects, tautomeric equilibria, and intermolecular interactions like hydrogen bonding. chemrxiv.orgresearchgate.netscispace.com For This compound , ¹⁵N NMR data would clarify the electronic influence of the hydroxyl and trimethylsilyl (B98337) groups on the aromatic ring.

A hypothetical data table for such studies is presented below.

NucleusExpected Chemical Shift Range (ppm)Information Gained
¹⁵N-50 to -150 (relative to CH₃NO₂)Electronic environment of the pyridine ring, substituent effects, tautomerism.
²⁹Si+10 to +30 (relative to TMS)Confirmation of silylation, nature of the Si-C bond, electronic effects.

Probing Intramolecular Donor-Acceptor Interactions

The interplay between the electron-donating hydroxyl group (-OH) and the trimethylsilyl group (-Si(CH₃)₃) on the pyridine ring could establish intramolecular donor-acceptor characteristics. The pyridine ring itself can act as a π-system that mediates these interactions. Spectroscopic techniques, in combination with computational analysis, are critical for investigating such phenomena, which influence the molecule's electronic properties, reactivity, and potential applications in materials science. nih.govnih.govrsc.orgdntb.gov.ua

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to predict and understand the behavior of molecules. researchgate.netnih.govmdpi.com

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For reactions involving This compound , such as electrophilic substitution or reactions at the hydroxyl group, DFT could be used to:

Identify stable intermediates and transition state structures.

Calculate activation energies, thereby predicting reaction kinetics.

Understand the step-by-step process of bond formation and cleavage. researchgate.netpku.edu.cn

This approach allows for the rationalization of experimental outcomes and the prediction of reaction selectivity under various conditions.

Quantum-Chemical Calculations of Electronic Properties and Charge Distribution

Quantum-chemical calculations are used to determine the fundamental electronic properties of a molecule. For This compound , these calculations would reveal:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its electronic absorption spectrum.

A table of hypothetical calculated electronic properties is shown below.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment2.5 DebyeMeasures overall polarity of the molecule.

Specialized Applications of 5 Hydroxy 2 Trimethylsilyl Pyridine in Non Clinical Fields

Utilization as Versatile Synthetic Building Blocks and Intermediates

The bifunctional nature of 5-Hydroxy-2-(trimethylsilyl)pyridine makes it an exemplary building block for the construction of more complex molecular structures. The distinct chemical properties of the silyl (B83357) and hydroxyl moieties allow for selective and sequential reactions, providing a strategic advantage in multistep synthetic sequences.

Precursors for Polyfunctional Pyridine (B92270) Derivatives

The true synthetic power of this compound lies in its capacity to be elaborated into a wide range of 2,5-disubstituted and polysubstituted pyridines. Both the hydroxyl and trimethylsilyl (B98337) groups can be transformed or can direct subsequent reactions, making the molecule a versatile platform for diversification.

The hydroxyl group, for instance, can be readily converted into a triflate (trifluoromethanesulfonate) or nonaflate (nonafluorobutanesulfonate) group. nih.gov This transformation is critical as it turns the poor leaving group (-OH) into an excellent one (-OTf or -ONf), enabling a variety of palladium-catalyzed cross-coupling reactions. This strategy has been effectively used for related hydroxypyridine compounds to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govorgsyn.org For example, a hydroxylated pyridine can be converted to a pyridyl triflate and subsequently used in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to install aryl, alkynyl, or amino groups, respectively. orgsyn.orgnih.gov

Simultaneously, the 2-(trimethylsilyl) group offers its own set of synthetic possibilities. The C-Si bond is susceptible to cleavage under various conditions. It can be replaced by a proton (protodesilylation) using acids like trifluoroacetic acid, or by a halogen using reagents like N-bromosuccinimide or iodine monochloride. This provides a regioselective route to 2-halo-5-hydroxypyridines, which are themselves valuable intermediates for further cross-coupling. researchgate.net Moreover, the TMS group can participate directly in Hiyama cross-coupling reactions or be transmetalated to other metals for different coupling strategies. wiley-vch.de The steric bulk of the TMS group can also influence the regioselectivity of reactions at other positions on the pyridine ring. researchgate.net

The combination of these reactivities allows for a programmed, stepwise functionalization of the pyridine core, as illustrated in the table below, which outlines potential synthetic transformations.

Starting MaterialReagent(s)Transformation of Functional GroupProduct TypePotential Subsequent Reaction
This compound1. Tf₂O, Pyridine2. Arylboronic acid, Pd catalystHydroxyl → Triflate5-Aryl-2-(trimethylsilyl)pyridineProtodesilylation of TMS group
This compound1. ICl2. Terminal alkyne, Pd/Cu catalystTrimethylsilyl → Iodo5-Hydroxy-2-(alkynyl)pyridineEtherification of hydroxyl group
This compound1. NaH, BnBr2. TBAFHydroxyl → Benzyl etherTrimethylsilyl → H5-(Benzyloxy)pyridineLithiation and further functionalization

This table presents hypothetical, yet chemically sound, synthetic pathways based on established reactivity patterns of functionalized pyridines.

Synthesis of Complex Heterocyclic Architectures

Functionalized pyridines are crucial starting materials for building elaborate, multi-ring systems found in functional materials and natural products. This compound serves as an ideal precursor for such complex architectures, including fused polyheterocyclic systems and macrocycles. researchgate.netrsc.org

One powerful strategy involves the activation of the pyridine ring toward nucleophilic attack or cycloaddition. By N-acylation or N-alkylation, a pyridinium (B92312) salt can be formed. The presence of a silyl group, particularly at the 3-position in related systems, has been shown to direct subsequent nucleophilic additions to the 6-position. researchgate.net This dearomatization strategy generates highly functionalized dihydropyridines, which are versatile intermediates. These silylated dihydropyridines can undergo further reactions, such as [4+2] cycloadditions (Diels-Alder reactions), to construct complex bicyclic or polycyclic nitrogen-containing frameworks. nih.gov

Furthermore, the dual functionality of this compound allows it to be incorporated into larger structures through sequential coupling reactions. For instance, the hydroxyl group could be used to form an ether or ester linkage to one part of a target molecule, while the 2-position (after converting the TMS group to a halogen or boronic ester) could undergo a cross-coupling reaction to close a macrocycle or fuse another heterocyclic ring. rsc.org This modular approach is essential in the construction of complex molecules like pyranopyridines and thienopyridines, which have applications in materials science. nih.govresearchgate.net

Role in Catalysis and Coordination Chemistry

The pyridine nucleus is a privileged structure in catalysis, primarily due to the coordinating ability of the nitrogen lone pair. semanticscholar.orgresearchgate.net Derivatives of this compound can be employed either as precursors to sophisticated ligands for metal-based catalysis or, potentially, as organocatalysts themselves.

Ligand Design for Transition Metal Complexes

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netwikipedia.org The specific substituents on the pyridine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, stability, and selectivity. wikipedia.org

This compound is an attractive starting point for creating custom ligands. While the parent molecule can act as a simple monodentate ligand, its true value lies in its potential for elaboration into multidentate ligand systems. The hydroxyl group can be deprotonated to form a pyridinolate ligand, which can chelate to a metal center through both the nitrogen and oxygen atoms. More complex designs can be achieved by using the hydroxyl group as a synthetic handle to attach other coordinating moieties, leading to tridentate or "pincer" ligands. Similarly, the trimethylsilyl group can be replaced through a multi-step synthesis with other donor groups, such as phosphines or amines, to create bidentate ligands like P,N or N,N systems. Such tailored ligands are instrumental in fine-tuning the performance of catalysts for a variety of organic transformations. nih.govacs.org

Examples of Ligand Scaffolds Derived from Pyridine Precursors:

Ligand TypeDescriptionMetal ExamplesCatalytic Application
Pyridine-Diimine (PDI)Tridentate ligand binding through three nitrogen atoms.Fe, CoHydrosilylation, Polymerization
Pyridine-Oxazoline (PyOx)Chiral bidentate N,N ligand.Co, CuAsymmetric Hydrosilylation
Pincer Ligands (PNP, NNN)Tridentate ligands that bind in a meridional fashion.Fe, Ni, RhDehydrogenation, Hydrosilylation

Organocatalytic Applications of Pyridine Derivatives

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. Pyridine and its derivatives often function as Lewis base catalysts, activating substrates through the formation of covalent intermediates or through hydrogen bonding interactions.

While the direct use of this compound as an organocatalyst is not extensively documented, its structural features suggest potential applications. The nitrogen atom's basicity, which is fundamental to its catalytic activity, is modulated by the electronic effects of the substituents. The electron-donating hydroxyl group would increase the basicity of the pyridine nitrogen compared to pyridine itself, potentially enhancing its catalytic activity in reactions like acylation or silylation. Conversely, the trimethylsilyl group has a more complex electronic influence. In organocatalyzed reactions such as cyanosilylation, trimethylsilyl groups are often part of the reagents, and their interaction with catalysts is key to the reaction mechanism. nih.govresearchgate.net Derivatives of this compound could be explored as catalysts for transformations involving silyl reagents, where the structural similarity might lead to favorable interactions.

Involvement in Hydrosilylation and Other Catalytic Transformations

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C=O), is a powerful method for producing organosilicon compounds and for reduction reactions. This transformation is typically catalyzed by transition metal complexes. nih.gov The performance of these catalysts is highly dependent on the ligand environment around the metal center.

As discussed previously, derivatives of this compound are excellent precursors for ligands used in hydrosilylation catalysts. nih.govacs.org Iron, cobalt, and nickel complexes bearing pyridine-based ligands, such as pyridine-diimines, have been shown to be highly effective and selective catalysts for the hydrosilylation of alkenes. acs.orgkit.edu By modifying the substituents on the pyridine ring of the ligand, researchers can control the regioselectivity of the hydrosilylation, favoring either the Markovnikov or anti-Markovnikov product.

Another relevant catalytic transformation is the hydrosilylation of the pyridine ring itself. This dearomatization reaction, often catalyzed by transition metals or strong Lewis acids, can convert pyridines into N-silylated dihydropyridines. nih.gov These products are valuable synthetic intermediates, as discussed in section 5.1.2, that can be used in cycloaddition reactions or as nucleophiles. The specific substitution pattern on the starting pyridine, including the presence of hydroxyl and silyl groups, would be expected to influence the regioselectivity and efficiency of this catalytic reduction.

Potential in Functional Materials Science

The dual functionality of this compound makes it a candidate for designing materials with tailored properties. The hydroxypyridine unit can engage in hydrogen bonding and coordination with metal ions, while the trimethylsilyl group can influence solubility, morphology, and interfacial properties.

Hydroxypyridine derivatives are known to exist in tautomeric equilibrium with their corresponding pyridone forms. acs.org This equilibrium is sensitive to the molecular environment and substitution patterns, which can, in turn, influence the electronic properties of materials incorporating this scaffold. acs.org The introduction of a trimethylsilyl group at the 2-position could modulate this tautomeric preference and, by extension, the electronic characteristics of the molecule.

The electron-donating or -withdrawing nature of substituents on a pyridine ring can significantly impact the electronic properties of the resulting materials. google.com While the trimethylsilyl group is generally considered electron-releasing, its interplay with the hydroxyl group at the 5-position could lead to unique electronic behavior. Organic semiconductor materials containing pyridine have demonstrated good electron transport performance, suggesting that derivatives like this compound could be explored for similar applications. google.com

The potential for this compound to act as a ligand for metal complexes also opens avenues in organic electronics. Metal complexes with pyridine-containing ligands are utilized in various electronic devices, and the specific substitution pattern of this compound could fine-tune the redox and photophysical properties of such complexes.

Table 1: Potential Roles of Functional Groups in this compound in Organic Electronics

Functional GroupPotential Role in Organic ElectronicsRationale
Hydroxypyridine Modification of electronic energy levelsThe tautomeric equilibrium and polar nature can influence the HOMO/LUMO levels of a material.
Ligand for emissive metal complexesPyridine derivatives are common ligands in phosphorescent OLEDs.
Intermolecular hydrogen bondingCan influence molecular packing and charge transport pathways.
Trimethylsilyl Enhanced solubility in organic solventsFacilitates solution-based processing of organic electronic devices.
Steric hindrance to control aggregationThe bulky nature can prevent detrimental π-π stacking in some applications.
Modification of thin-film morphologyCan influence the ordering and crystallinity of evaporated or spin-coated films.

The integration of this compound into advanced organic materials can be envisioned through several strategies, leveraging the distinct reactivity of its two functional groups.

The hydroxyl group provides a reactive site for polymerization or grafting onto other material backbones. For instance, it could be incorporated into polyesters, polyethers, or polyurethanes, imparting the electronic and coordination properties of the hydroxypyridine moiety to the bulk polymer. Such functional polymers could find use in sensors, catalysts, or smart coatings.

Conversely, the trimethylsilyl group is a well-known functionality for surface modification. researchgate.netnih.gov Silyl groups can be used to functionalize inorganic surfaces like silica (B1680970) or metal oxides, providing a means to couple the organic functionality of the hydroxypyridine to an inorganic substrate. researchgate.netnih.gov This could be utilized in the development of hybrid organic-inorganic materials with applications in chromatography, sensing, or as fillers in polymer composites. The trimethylsilyl group can also serve as a protecting group that can be cleaved to reveal a reactive site for further on-surface or in-matrix reactions. researchgate.netnih.gov

The bulky and lipophilic nature of the trimethylsilyl group can also be exploited in the design of polymers with high free volume, analogous to poly[1-(trimethylsilyl)-1-propyne], which is known for its exceptional gas permeability. researchgate.net By incorporating this compound into a polymer backbone, it may be possible to create materials with tailored transport properties for membranes or separation applications.

Table 2: Prospective Applications of this compound in Advanced Organic Materials

Application AreaProposed Role of this compoundPotential Benefit
Functional Polymers Monomer unit in condensation polymerizationIntroduction of metal-coordinating sites and modifiable electronic properties into the polymer chain.
Hybrid Materials Surface modification agent for inorganic nanoparticlesImproved dispersion of nanoparticles in an organic matrix and introduction of surface functionality.
Membranes Component of polymers with high free volumePotential for enhanced gas or liquid separation properties.
Smart Coatings Active component responsive to stimuliThe hydroxypyridine moiety could respond to pH changes or the presence of metal ions, leading to a change in the coating's properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-2-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Trimethylsilyl Coupling : Palladium-catalyzed Sonogashira or Suzuki-Miyaura coupling can introduce the trimethylsilyl group. For example, trimethylsilylacetylene reacts with halogenated pyridine precursors under inert atmospheres (e.g., nitrogen) with triethylamine as a base .
  • Hydroxyl Group Introduction : Chloro or methoxy precursors can undergo substitution. For chloro derivatives, NaOH/KOH under reflux replaces Cl with -OH (e.g., 2,3,6-trichloro-5-hydroxypyridine synthesis ). For methoxy derivatives, oxidative demethylation using BBr₃ or HI yields hydroxyl groups .
  • Yield Optimization : Monitor temperature (60–100°C) and catalyst loading (1–5 mol% Pd). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and analyze degradation via HPLC-UV over 24–72 hours. Hydroxyl groups may protonate/deprotonate, altering reactivity .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points. Store at 2–8°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the trimethylsilyl group .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions. The hydroxyl proton (δ ~8–10 ppm) and trimethylsilyl protons (δ ~0.1–0.3 ppm) are diagnostic. ²⁹Si NMR confirms silyl group integrity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 209.08 for C₈H₁₃NO₃Si). Compare with PubChem data .
  • IR Spectroscopy : Detect -OH stretches (~3200 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound across reported studies?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s acidity (pKa ~8–10) can be validated via proton affinity calculations .
  • MD Simulations : Analyze solvent effects (e.g., DMSO vs. water) on stability. Polar solvents may stabilize the hydroxyl group but destabilize the silyl moiety .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Protect the hydroxyl group with TBS or acetyl before silyl group modifications. Deprotect with TBAF or acidic hydrolysis .
  • Regioselective Coupling : Use directing groups (e.g., -NH₂) to control cross-coupling positions. For example, 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes selective Buchwald-Hartwig amination .

Q. How do steric and electronic effects of the trimethylsilyl group influence the compound’s biological interactions?

  • Methodological Answer :

  • Steric Effects : Compare with non-silylated analogs in enzyme inhibition assays (e.g., cytochrome P450). The bulky silyl group may reduce binding affinity .
  • Electronic Effects : Use Hammett constants (σ⁺) to quantify electron donation/withdrawal. The trimethylsilyl group’s +I effect may stabilize transition states in nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. Conflicting reports on the hydrolytic stability of the trimethylsilyl group: How to design experiments to reconcile discrepancies?

  • Methodological Answer :

  • Controlled Hydrolysis : Expose the compound to H₂O/D₂O (1:1) and track silyl group loss via ¹H NMR. Vary pH (4–10) and temperature (25–80°C) to identify degradation thresholds .
  • Comparative Studies : Synthesize analogs (e.g., 5-Methoxy-2-(trimethylsilyl)pyridine) and compare hydrolysis rates. Use LC-MS to quantify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.